1-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
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Description
1-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.451. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “1-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide” primarily targets the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway. This pathway is involved in processes such as cell growth, cell proliferation, and immune response .
Mode of Action
The compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, thereby inhibiting its activity. This prevents the phosphorylation and activation of STAT proteins, which are downstream targets in the JAK-STAT pathway . As a result, the transduction of extracellular signals into the cell nucleus is hindered, leading to changes in gene expression .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By inhibiting JAK1, it disrupts the normal signaling process. This can lead to a decrease in the expression of genes that are regulated by this pathway, potentially affecting cellular processes such as cell growth and immune response .
Pharmacokinetics
These tests are crucial in determining the compound’s bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The inhibition of JAK1 by the compound can lead to a variety of cellular effects. Given the role of JAK1 in immune response, its inhibition can potentially lead to immunosuppressive effects . Additionally, since the JAK-STAT pathway is involved in cell growth and proliferation, the compound could also have anti-proliferative effects .
Properties
IUPAC Name |
1-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-12-4-3-5-13(10-12)11-26-15-17(24(2)20(29)23-18(15)28)22-19(26)25-8-6-14(7-9-25)16(21)27/h3-5,10,14H,6-9,11H2,1-2H3,(H2,21,27)(H,23,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDPVEHTBXGKCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)NC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.